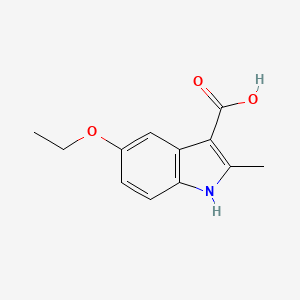

5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid is a compound used for proteomics research . It has a molecular formula of C12H13NO3 and a molecular weight of 219.24 .

Synthesis Analysis

Methods for the synthesis of indole-3-carboxylic acid derivatives, which would include this compound, have been developed and highlighted in recent years . These methods involve indole cyclization .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13NO3/c1-2-15-7-3-4-10-8(5-7)9(6-12(10)14)11(13)16/h3-6H,2H2,1H3,(H,13,14) .Chemical Reactions Analysis

Indole derivatives, including this compound, are of wide interest due to their diverse biological and clinical applications .Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.24 . It has a boiling point of 448.2°C at 760 mmHg .Aplicaciones Científicas De Investigación

Crystal and Molecular Structure Analysis

Research into related indole carboxylic acids, such as 5-methoxyindole-3-acetic acid, has revealed insights into their crystal structure. These studies are significant for understanding the molecular conformation and intermolecular interactions of similar compounds like 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid. Such knowledge is crucial in drug design and material science (Sakaki, Wakahara, Fujiwara, & Tomita, 1975).

Synthesis of Novel Compounds

The synthesis of indole-benzimidazole derivatives using indole carboxylic acids, including variants of this compound, has been documented. This synthesis process is integral for creating new compounds with potential biological activity, which can be explored for various scientific applications (Wang, Liu, Xu, Jiang, & Kang, 2016).

Spectroscopic Profiling and Computational Studies

Research on methyl 5-methoxy-1H-indole-2-carboxylate, a compound related to this compound, involves detailed spectroscopic analysis and computational studies. These studies provide insights into the electronic nature, reactivity, and potential non-linear optical properties of these molecules, which are valuable for various scientific and technological applications (Almutairi et al., 2017).

Manufacturing Synthesis

The manufacturing synthesis of related compounds such as 5-hydroxy-2-methyl-1H-indole demonstrates the feasibility of large-scale production of these molecules. Understanding the synthesis process of such compounds is crucial for their application in industrial and pharmaceutical contexts (Huang, Zhang, Zhang, & Wang, 2010).

Mecanismo De Acción

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological changes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Therefore, it’s plausible that this compound may have similar effects.

Direcciones Futuras

Propiedades

IUPAC Name |

5-ethoxy-2-methyl-1H-indole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-16-8-4-5-10-9(6-8)11(12(14)15)7(2)13-10/h4-6,13H,3H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQVBVMYRGVVIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=C2C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[3-(aminomethyl)-3-fluorocyclobutyl]carbamate](/img/structure/B2366916.png)

![6-Ethyl-2-[(2-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2366926.png)

![Ethyl 2-(3,4-dimethylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2366929.png)